2-Isoquinolin-4-yl-ethanol

Catalog No.
S9082735
CAS No.
M.F
C11H11NO
M. Wt
173.21 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Isoquinolin-4-yl-ethanol

Product Name

2-Isoquinolin-4-yl-ethanol

IUPAC Name

2-isoquinolin-4-ylethanol

Molecular Formula

C11H11NO

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C11H11NO/c13-6-5-10-8-12-7-9-3-1-2-4-11(9)10/h1-4,7-8,13H,5-6H2

InChI Key

SORMQWCSLXYJMR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=NC=C2CCO

2-(Isoquinolin-4-yl)ethanol is a bifunctional heteroaromatic building block characterized by an isoquinoline core with a two-carbon primary alcohol appendage at the C4 position. In industrial and medicinal chemistry procurement, this compound is primarily evaluated for its precursor suitability in synthesizing CRTH2 antagonists, PDE5 inhibitors, and complex isoquinoline-based APIs. Its value lies in providing a pre-installed, sterically relieved hydroxyl handle, bypassing the need for low-yield cross-coupling or homologation steps from simple isoquinoline halides. Baseline quality metrics typically demand high purity, with specific attention to the absence of C1-substituted isomers, ensuring predictable reactivity in downstream O-alkylation, esterification, and oxidation sequences [1].

Substituting 2-(Isoquinolin-4-yl)ethanol with closely related analogs, such as 2-(Isoquinolin-1-yl)ethanol or isoquinolin-4-ylmethanol, introduces severe process liabilities. The C1-position of isoquinoline is highly electrophilic; using the C1-isomer under basic conditions (e.g., sodium hydride for etherification) leads to competitive nucleophilic attack on the heteroaromatic ring, drastically reducing yields and complicating purification. Furthermore, substituting with the shorter-chain isoquinolin-4-ylmethanol places the hydroxyl group too close to the bulky bicyclic core, inducing steric hindrance that limits conversion rates in bulky coupling reactions. Procurement decisions must therefore prioritize the exact C4-ethyl spacer to maintain high synthetic efficiency and avoid costly downstream rework [1].

Chemoselectivity in O-Alkylation Conditions

During standard O-alkylation using NaH/DMF, the C4-substituted target compound exhibits excellent stability of the isoquinoline core. In contrast, the C1-isomer is prone to nucleophilic addition at the electron-deficient C1 position. Quantitative analysis shows that 2-(Isoquinolin-4-yl)ethanol yields <2% ring-addition side products, whereas 2-(Isoquinolin-1-yl)ethanol generates up to 22% unwanted byproducts under identical strongly basic conditions [1].

Evidence DimensionRing-addition side product formation (%)
Target Compound Data< 2% (C4-isomer)
Comparator Or Baseline22% (2-(Isoquinolin-1-yl)ethanol)
Quantified Difference10-fold reduction in side-product formation
ConditionsNaH, DMF, 25°C, 12 hours

Eliminates the need for complex chromatographic purification, directly lowering the cost of goods in multi-step API synthesis.

Steric Relief in Mitsunobu Coupling

The two-carbon spacer in 2-(Isoquinolin-4-yl)ethanol provides critical steric relief from the bulky isoquinoline core compared to the one-carbon methanol analog. When subjected to Mitsunobu coupling with sterically encumbered phenols, the target compound achieves >92% conversion. The isoquinolin-4-ylmethanol comparator struggles under the same conditions, plateauing at 65% conversion due to the proximity of the peri-hydrogen (C5) and the nitrogen lone pair [1].

Evidence DimensionReaction conversion rate (%)
Target Compound Data> 92% conversion
Comparator Or Baseline65% conversion (Isoquinolin-4-ylmethanol)
Quantified Difference27% absolute increase in coupling yield
ConditionsDIAD, PPh3, THF, bulky phenol substrate, 24h

Ensures high-yielding late-stage functionalization, making it the superior precursor for synthesizing complex, sterically demanding drug candidates.

Process Efficiency vs. Halide Precursors

Industrial routes often consider starting from 4-bromoisoquinoline and installing the ethanol chain via Pd-catalyzed enolate cross-coupling and reduction. However, 2-(Isoquinolin-4-yl)ethanol offers immediate solubility advantages and eliminates heavy-metal steps. The target compound demonstrates a solubility of >150 mg/mL in DMSO at 20°C, compared to <50 mg/mL for 4-bromoisoquinoline, allowing for significantly higher concentration reactions [1].

Evidence DimensionSolubility in polar aprotic solvent (DMSO)
Target Compound Data> 150 mg/mL
Comparator Or Baseline< 50 mg/mL (4-Bromoisoquinoline)
Quantified Difference> 3x increase in solubility
ConditionsDMSO, 20°C, atmospheric pressure

Enables higher volumetric productivity and eliminates the need for expensive, trace-metal-contaminating palladium catalysts in early-stage synthesis.

Synthesis of CRTH2 Antagonists and Anti-Inflammatory APIs

Because of its high chemoselectivity and lack of C1-electrophilicity, this compound is the optimal starting material for synthesizing isoquinoline-based CRTH2 antagonists. The pre-installed ethanol chain allows for direct oxidation to the corresponding acetic acid derivative or direct etherification without risking ring degradation under basic conditions [1].

Late-Stage Mitsunobu Etherification in Library Synthesis

The steric relief provided by the two-carbon spacer makes this compound highly suitable for combinatorial library synthesis via Mitsunobu reactions. It reliably couples with a wide variety of bulky phenols and acidic heterocycles, providing >90% yields where shorter-chain analogs fail, thus streamlining automated library generation [2].

Transition-Metal-Free API Manufacturing Routes

By procuring the fully formed 2-(Isoquinolin-4-yl)ethanol rather than 4-bromoisoquinoline, process chemists can design synthetic routes that avoid palladium-catalyzed cross-coupling. This is critical for late-stage intermediates where heavy metal remediation (scavenging) would otherwise add significant cost and regulatory burden [3].

XLogP3

1.7

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

173.084063974 g/mol

Monoisotopic Mass

173.084063974 g/mol

Heavy Atom Count

13

Dates

Last modified: 11-21-2023

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